2-Fluorothioanisole

Descripción general

Descripción

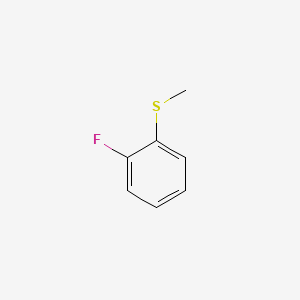

2-Fluorothioanisole, also known as 2-Fluorophenyl Methyl Sulfide or 1-Fluoro-2-(methylthio)benzene, is an organic compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methylthio group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

2-Fluorothioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with sodium methylthiolate in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2-Fluorothioanisole undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluorothioanisole is primarily utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

- Asymmetric Synthesis : The compound can act as a ligand in asymmetric metal catalysis. Its stability and ability to tolerate various reaction conditions make it suitable for synthesizing chiral compounds, which are crucial in pharmaceuticals .

- Synthesis of Organosulfur Compounds : It can be involved in the synthesis of organosulfur compounds through imination reactions. These reactions have been optimized to yield moderate to excellent results, demonstrating the utility of this compound as a precursor or reactant .

Photochemistry

The photochemical properties of this compound have been investigated using advanced spectroscopic techniques.

- Spectroscopic Studies : Research has shown that this compound exhibits interesting vibrational dynamics when subjected to femtosecond time-resolved spectroscopy. The molecule's excited state relaxation has been studied, revealing two minima in energy states that correspond to specific angles between the methyl group and the benzene ring .

- Quantum Beat Dynamics : The molecule's behavior under laser excitation has been analyzed, showing that it can exhibit quantum beat frequencies due to its vibrational wave packet dynamics. This phenomenon is significant for understanding molecular conformation changes during photochemical reactions .

Theoretical Studies

Theoretical investigations into the molecular structure of this compound have provided insights into its stability and electronic properties.

- Density Functional Theory Calculations : These calculations have confirmed the stability of different rotamers of this compound, contributing to a deeper understanding of its electronic structure and potential reactivity .

- Comparison with Related Compounds : Studies comparing this compound with other thioanisole derivatives highlight the effects of substituents on molecular stability and reaction pathways, providing valuable data for future synthetic strategies .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Fluorothioanisole involves its interaction with specific molecular targets and pathways. For instance, in photodissociation reactions, the compound’s optically-bright bound S1 (ππ*) vibrational states are strongly coupled to the optically-dark S2 (πσ*) state, which is repulsive along the S–CH3 elongation coordinate . This interaction leads to bifurcation dynamics, where the reactive flux can follow different pathways depending on the energy and structural configuration of the molecule .

Comparación Con Compuestos Similares

2-Fluorothioanisole can be compared with other similar compounds such as:

4-Fluorothioanisole: Similar in structure but with the fluorine atom at the para position, affecting its reactivity and applications.

2-Bromothioanisole: Contains a bromine atom instead of fluorine, leading to different chemical properties and reactivity.

2-Chlorothioanisole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

2-Fluorothioanisole (2-FTA) is a sulfur-containing aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of 2-FTA, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a thioether group attached to an aromatic ring. The chemical structure can be represented as follows:

This structure contributes to its unique chemical reactivity and biological activity.

Research indicates that the introduction of fluorine in organic compounds can enhance their biological properties, including increased metabolic stability and altered pharmacokinetics. The presence of the thioether group may also play a role in mediating interactions with biological targets.

Intramolecular Hydrogen Bonding

Studies have shown that 2-FTA exhibits nonplanar geometry, which influences its electronic properties and reactivity. This nonplanarity can affect how the compound interacts with enzymes or receptors in biological systems, potentially enhancing its efficacy as a therapeutic agent .

Anticancer Properties

Recent studies have demonstrated that fluorinated compounds, including derivatives of 2-FTA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, fluorinated analogs have shown improved inhibition of glycolysis in glioblastoma cells, suggesting a potential application in cancer therapy .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Glycolytic enzymes |

| 2-Deoxy-D-Glucose | 30 | Hexokinase |

The above table illustrates the comparative potency of 2-FTA against established glycolytic inhibitors.

Enzyme Inhibition

2-FTA has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. The compound has shown promise as an inhibitor of hexokinase II (HKII), which is often overexpressed in tumors. The binding affinity of 2-FTA to HKII suggests it could serve as a lead compound for developing novel anticancer therapies .

Case Studies

- Study on Fluorinated Derivatives : A study evaluated various fluorinated derivatives of thioanisole and found that modifications at the C-2 position significantly enhanced their cytotoxicity against cancer cell lines compared to non-fluorinated counterparts. The study highlighted that these derivatives could overcome pharmacokinetic limitations associated with traditional anticancer agents .

- Mechanistic Insights : Another investigation into the mechanism revealed that 2-FTA promotes reactive oxygen species (ROS) production in colorectal cancer cells, leading to apoptosis. This finding positions 2-FTA as not just an inhibitor but also as an agent capable of inducing cell death through oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluorothioanisole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : To ensure reproducibility, document precise reaction parameters (e.g., temperature, solvent, catalyst) and purification steps. Use controlled experiments to isolate variables affecting yield, such as fluorine substitution kinetics or sulfur nucleophilicity. Validate purity via NMR (¹H/¹³C) and GC-MS, comparing retention indices with literature data. For optimization, employ Design of Experiments (DoE) to systematically vary factors like stoichiometry or reaction time .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC-UV and track byproducts using high-resolution mass spectrometry (HRMS). Compare results with baseline stability data in inert atmospheres. Document protocols using ICH guidelines to ensure regulatory alignment .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine ¹⁹F NMR (to confirm fluorine environment) with ¹H-¹³C HMBC (to verify thiomethyl and aromatic coupling). Cross-reference IR data for S-C and C-F stretching frequencies (~650 cm⁻¹ and ~1100 cm⁻¹, respectively). Validate against crystallographic data if single-crystal X-ray diffraction is feasible .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-rich/depleted regions. Compare with experimental bromination or nitration outcomes. Validate models using benchmark datasets (e.g., Gaussian or ORCA) and adjust basis sets for sulfur and fluorine atoms .

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data, focusing on methodological differences (e.g., solvent polarity, catalyst loading). Replicate key experiments under standardized conditions. Use statistical tools like ANOVA to assess variability. Publish negative results to clarify boundary conditions .

Q. How can cross-coupling reactions involving this compound be designed to minimize defluorination?

- Methodological Answer : Screen palladium/copper catalysts with varying ligands (e.g., SPhos, Xantphos) to stabilize transition states. Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy. Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance nucleophilicity and fluoride displacement .

Q. What role does this compound play in designing fluorinated bioactive analogs?

- Methodological Answer : Incorporate it as a building block in Suzuki-Miyaura couplings or Click reactions. Assess bioactivity (e.g., enzyme inhibition) using structure-activity relationship (SAR) models. Compare metabolic stability with non-fluorinated analogs via liver microsome assays. Ensure ethical compliance by pre-regulating in vitro/vivo protocols .

Q. Data Analysis and Reporting

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Re-refine raw diffraction data using software like SHELXL or Olex2. Check for disorders or twinning artifacts. Validate thermal parameters (B-factors) and hydrogen bonding networks. Publish cif files in supplementary materials for peer validation .

Q. What frameworks ensure rigorous hypothesis testing in mechanistic studies of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. Use kinetic isotope effects (KIEs) or trapping experiments to distinguish between SN1/SN2 or radical pathways. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer :

Train models on datasets combining experimental (e.g., LogP, pKa) and quantum-mechanical descriptors (e.g., HOMO-LUMO gaps). Use tools like RDKit or MOE for feature engineering. Validate predictions via leave-one-out cross-validation and compare with ab initio calculations .

Q. Tables for Quick Reference

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Reaction Temperature | 0–25°C | Cryogenic vs. room-temp trials |

| Catalyst Loading | 1–5 mol% Pd | Ligand screening (e.g., SPhos) |

| Purification Method | Column chromatography | Gradient elution optimization |

Q. Table 2: Common Analytical Challenges and Solutions

| Challenge | Diagnostic Tool | Resolution Method |

|---|---|---|

| Fluorine signal overlap | ¹⁹F NMR (470 MHz) | Decoupling experiments |

| Byproduct identification | HRMS (ESI+/ESI-) | Fragmentation pattern matching |

Propiedades

IUPAC Name |

1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTSELVZWGHUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379208 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-20-9 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.